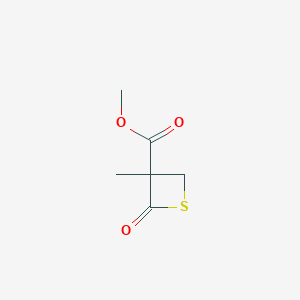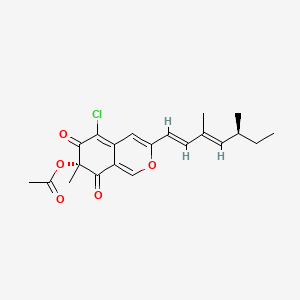![molecular formula C6H10N4O B13828303 N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine is an organic compound characterized by its unique structure, which includes an oxazole ring and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-oxazole with a diazonium salt, followed by methylation of the resulting intermediate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine exerts its effects involves interactions with specific molecular targets. The oxazole ring and diazenyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-methyl-1,2-oxazol-3-yl)methanethiol
- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
Uniqueness
N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine is unique due to its specific combination of an oxazole ring and a diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine |
InChI |
InChI=1S/C6H10N4O/c1-5-4-11-8-6(5)7-9-10(2)3/h4H,1-3H3 |
InChI Key |
GMGXLEBBWNRKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CON=C1N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


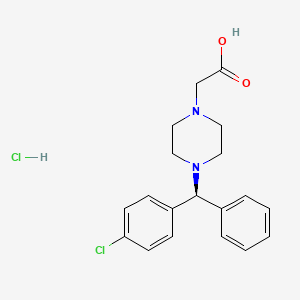

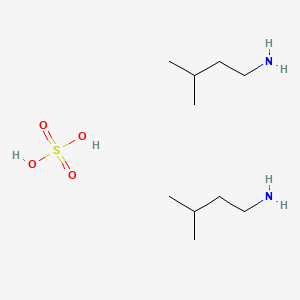
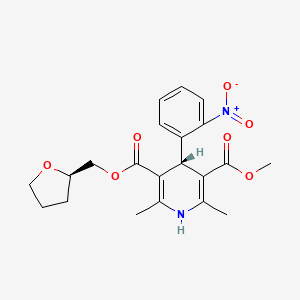
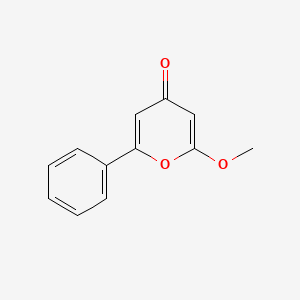
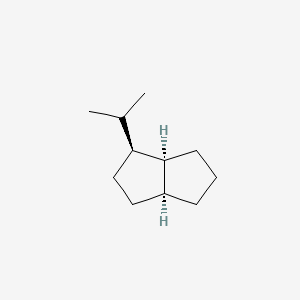
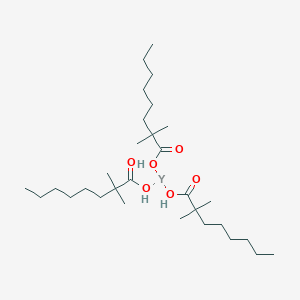
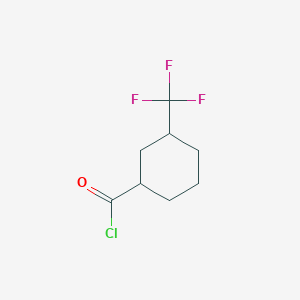
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
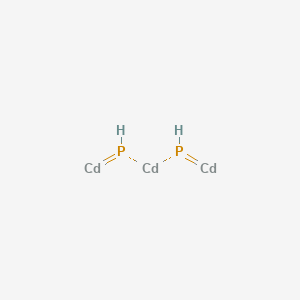
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
